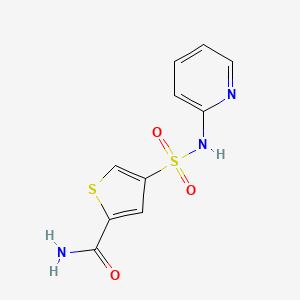![molecular formula C19H24N6O B5229243 [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol](/img/structure/B5229243.png)
[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol is a complex organic compound that features a combination of pyrazole, phenyl, piperidine, and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol typically involves multi-step reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the phenyl group. The piperidine ring is then synthesized and attached to the pyrazole-phenyl intermediate. Finally, the triazole ring is introduced, and the methanol group is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new treatments for diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- [1-[(3-Pyrazol-1-ylphenyl)methyl]piperidine]
- [1-[(3-Pyrazol-1-ylphenyl)methyl]triazole]
- [1-[(3-Pyrazol-1-ylphenyl)methyl]methanol]
Uniqueness
Compared to similar compounds, [1-[[1-[(3-Pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol stands out due to its combination of multiple functional groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
[1-[[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c26-15-18-14-24(22-21-18)13-16-5-9-23(10-6-16)12-17-3-1-4-19(11-17)25-8-2-7-20-25/h1-4,7-8,11,14,16,26H,5-6,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNNYVCBSXVLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CO)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)

![4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)
![2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5229215.png)
![(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid](/img/structure/B5229220.png)


![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5229250.png)
![N-[4-(butan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5229254.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)
![2-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5229277.png)
![5-{3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]phenyl}-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5229283.png)
